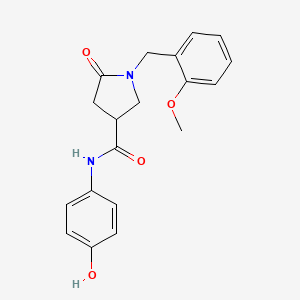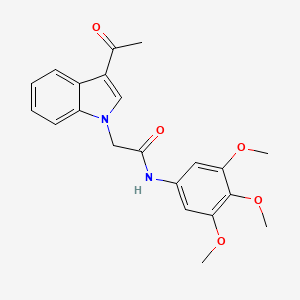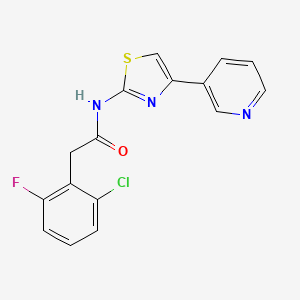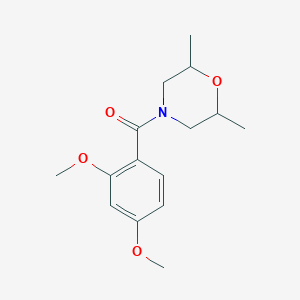![molecular formula C28H29ClN6O3 B11027890 (2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B11027890.png)
(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dimethoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
准备方法
The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE involves multiple steps, including the formation of the indole nucleus, the introduction of the chloro group, and the coupling of the different functional groups. The synthetic routes and reaction conditions for this compound are complex and require precise control of temperature, pH, and reaction time. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis and flow chemistry to enhance yield and purity.
化学反应分析
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antiviral, anticancer, and antimicrobial agent . In medicine, it may be explored for its therapeutic potential in treating various diseases. In industry, it can be used in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE can be compared with other indole derivatives, such as tryptophan, indole-3-acetic acid, and various synthetic indole-based drugs . Its uniqueness lies in its specific functional groups and the combination of the indole nucleus with other aromatic and heterocyclic systems, which may confer distinct biological activities and therapeutic potential.
属性
分子式 |
C28H29ClN6O3 |
|---|---|
分子量 |
533.0 g/mol |
IUPAC 名称 |
(E)-N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C28H29ClN6O3/c1-17-13-18(2)33-28(32-17)35-27(30-12-11-20-16-31-23-8-7-21(29)15-22(20)23)34-26(36)10-6-19-5-9-24(37-3)25(14-19)38-4/h5-10,13-16,31H,11-12H2,1-4H3,(H2,30,32,33,34,35,36)/b10-6+ |
InChI 键 |
YTPTTXSUZQNAKQ-UXBLZVDNSA-N |
手性 SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)/C=C/C4=CC(=C(C=C4)OC)OC)C |
规范 SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C=CC4=CC(=C(C=C4)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,8-difluoro-1-(2-fluoroethyl)-4-oxo-N-(pyridin-2-ylmethyl)-7-[(pyridin-2-ylmethyl)amino]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11027815.png)

![3,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11027832.png)
![3'-(4-fluorophenyl)-4,4,5',6,8-pentamethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11027837.png)
![Methyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B11027843.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11027851.png)

![N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11027855.png)
![6-(4-Chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B11027861.png)
![2-(2,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11027869.png)
![3'-(3-morpholin-4-ylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11027873.png)
